3-Cyano-4-methoxybenzenesulfonamide
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Overview
Description
3-Cyano-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a cyano group (-CN), a methoxy group (-OCH₃), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-methoxybenzenesulfonyl chloride with sodium cyanide under suitable conditions to introduce the cyano group .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Cyano-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by targeting dihydropteroate synthase .
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the cyano group but shares the methoxy and sulfonamide groups.
3-Cyano-4-methoxybenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness: 3-Cyano-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8N2O3S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
3-cyano-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
MFBSRCLGOVIYSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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